![molecular formula C20H15F3N6OS B2562003 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 886920-76-9](/img/structure/B2562003.png)
2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound contains several functional groups and heterocyclic rings such as pyridin-2-yl, 1H-pyrrol-1-yl, 1,2,4-triazol-3-yl, sulfanyl, and trifluoromethylphenyl. These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridin-2-yl, 1H-pyrrol-1-yl, and 1,2,4-triazol-3-yl groups are all heterocyclic rings, which can have significant impacts on the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would all be affected by the presence of the various functional groups and heterocyclic rings .Scientific Research Applications
- The loading of this catalyst can be as low as 0.01 mol%, making it highly efficient for this transformation .
- The ligands HL1 and HL2 are designed via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine (Hdpp) using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2. The resulting zinc complexes [Zn(L1)2] and [Zn(L2)2] show planar geometries and chelate to zinc with a cross-perpendicular arrangement .
Catalysis in Thiol-Michael Addition Reactions
Metal Complexes and Ligands
Mechanism of Action
Target of Action
The primary target of the compound 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is the GATA family proteins . This compound specifically inhibits the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide acts by inhibiting the interaction between GATA3 and SOX4 . This results in the significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The action of 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide affects the Th2 cell differentiation pathway . This leads to downstream effects such as the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the action of 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide include the inhibition of the DNA-binding activity of GATA3 and other members of the GATA family . This results in the significant suppression of Th2 cell differentiation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)14-6-5-7-15(12-14)25-17(30)13-31-19-27-26-18(16-8-1-2-9-24-16)29(19)28-10-3-4-11-28/h1-12H,13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWHHZEFIEJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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